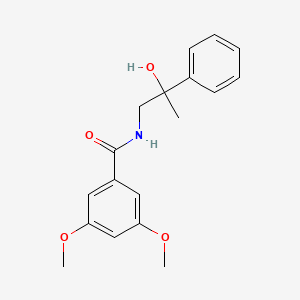

N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(21,14-7-5-4-6-8-14)12-19-17(20)13-9-15(22-2)11-16(10-13)23-3/h4-11,21H,12H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPLFLFGEFZFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC(=C1)OC)OC)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-hydroxy-2-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

Benzamide derivatives with hydroxyl or methoxy substituents are susceptible to oxidation. For example:

-

Hydroxyl Group Oxidation : The benzylic hydroxyl group in similar compounds can be oxidized to a ketone or carboxylic acid using reagents like CrO₃ or KMnO₄.

-

Methoxy Group Stability : Methoxy groups typically resist oxidation under mild conditions but may degrade under strong acidic or oxidative environments (e.g., HNO₃).

Example Reaction:

Reduction Reactions

Amide bonds in benzamides can undergo reduction to form amines. Common reagents include:

-

LiAlH₄ : Reduces amides to primary amines.

-

BH₃·THF : Selective reduction under milder conditions.

Example Reaction:

Substitution Reactions

Electrophilic aromatic substitution (EAS) is common in methoxy-substituted benzamides:

-

Halogenation : Bromine or chlorine substitutes at the ortho/para positions relative to methoxy groups.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups.

Example Nitration:

Hydrolysis Reactions

Amide bonds can hydrolyze under acidic or basic conditions:

-

Acidic Hydrolysis : Yields carboxylic acid and ammonium salts.

-

Basic Hydrolysis : Produces carboxylate salts and amines.

Example Acidic Hydrolysis:

Functional Group Interconversion

Methoxy groups can be demethylated to hydroxyl groups using reagents like BBr₃:

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | CrO₃, KMnO₄, HNO₃ | Ketones, carboxylic acids |

| Reduction | LiAlH₄, BH₃·THF | Primary/secondary amines |

| Substitution | Br₂/FeBr₃, HNO₃/H₂SO₄ | Halogenated/nitro derivatives |

| Hydrolysis | HCl/H₂O, NaOH/H₂O | Carboxylic acids or carboxylates |

| Demethylation | BBr₃, HI | Hydroxyl-substituted aromatics |

Key Research Findings

-

Amide Reduction Selectivity : In related compounds, LiAlH₄ reduces amides to amines with >90% yield in anhydrous ether .

-

Methoxy Group Stability : Methoxy groups remain intact under mild oxidation (e.g., CrO₃) but degrade in strong HNO₃.

-

Biological Relevance : Demethylated analogs of benzamides show enhanced binding to opioid receptors due to increased polarity .

Limitations and Recommendations

The absence of direct data on N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide necessitates experimental validation of the above reactions. Future studies should prioritize:

-

Synthesis Optimization : Tailor reaction conditions to the compound’s steric and electronic profile.

-

Spectroscopic Characterization : Use NMR and MS to confirm reaction outcomes.

For authoritative guidance, consult primary literature via PubMed (https://pubmed.ncbi.nlm.nih.gov) or Reaxys (https://www.reaxys.com).

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes through these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a 3-methylbenzamide core and a 2-hydroxy-1,1-dimethylethyl side chain.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, analogous to methods applicable to the target compound .

- Applications : Acts as an N,O-bidentate directing group for C–H activation in metal catalysis. The hydroxyl and tertiary amine groups facilitate coordination with transition metals like Pd or Ru .

Compound 2 : Nifedipine (3,5-Pyridinedicarboxylate Derivative)

- Structure : Contains a 1,4-dihydropyridine core with 3,5-dicarboxylate and nitro substituents.

- Physical Properties: Melting point: 172–174°C (experimental) vs. ~120–130°C (estimated for target compound via Crippen method) . Solubility: Poor in water but high in organic solvents (e.g., ethanol, DMSO) due to nitro and ester groups .

Compound 3 : N-[3-(Dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Hydrochloride

- Structure: Combines 3,5-dimethoxybenzamide with a benzothiazole ring and dimethylaminopropyl chain.

- Applications : Likely designed for kinase inhibition or antimicrobial activity, leveraging the benzothiazole moiety’s pharmacological relevance.

- Key Difference: The benzothiazole and charged dimethylaminopropyl groups in Compound 3 introduce strong hydrogen-bonding and ionic interactions, unlike the neutral 2-hydroxy-2-phenylpropyl group in the target compound .

Physicochemical Properties

Computational and Experimental Insights

- Density Functional Theory (DFT) : Studies on analogous compounds (e.g., Compound 1) suggest that exact-exchange terms in DFT improve predictions of thermochemical properties, such as bond dissociation energies relevant to catalytic cycles .

- Molecular Docking : AutoDock Vina simulations could predict the target compound’s binding affinity in enzyme systems, leveraging its hydroxyl and methoxy groups for polar interactions .

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide can be represented structurally as follows:

The compound features a phenylpropyl group with hydroxy and methoxy substituents, which are crucial for its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, particularly within the cinnamamide class. For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) demonstrated significant anticonvulsant activity in various animal models, including the Frings audiogenic seizure-susceptible mouse model and maximal electroshock tests (ED50 values ranging from 13.21 mg/kg to 114.4 mg/kg) . These findings suggest that N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide may exhibit similar properties due to structural similarities.

Table 1: Anticonvulsant Activity of Related Compounds

| Compound Name | Model | ED50 (mg/kg) | Administration Route |

|---|---|---|---|

| KM-568 | Frings Mouse Model | 13.21 (i.p.) | Intraperitoneal |

| KM-568 | Maximal Electroshock | 44.46 (mice i.p.) | Intraperitoneal |

| KM-568 | 6-Hz Psychomotor Seizure | 71.55 (mice i.p.) | Intraperitoneal |

Opioid Receptor Interaction

N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide has been studied for its interaction with opioid receptors. Compounds with similar structures have shown selective antagonistic effects on κ-opioid receptors, which are implicated in stress response and pain modulation . The ability to modulate these receptors could position this compound as a therapeutic agent in managing pain or anxiety disorders.

Structure-Activity Relationships (SAR)

The pharmacological profile of N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide can be influenced by various modifications to its chemical structure. Research indicates that the presence of methoxy groups enhances the lipophilicity and receptor binding affinity of benzamide derivatives. For example, the introduction of substituents on the phenyl ring significantly affects biological activity .

Table 2: Summary of SAR Findings

| Substituent Type | Effect on Activity |

|---|---|

| Methoxy | Increases lipophilicity and receptor binding |

| Hydroxy | Enhances solubility and bioavailability |

| Phenyl Ring Modifications | Alters selectivity towards opioid receptors |

Case Studies

- Anticonvulsant Efficacy : The efficacy of KM-568 in various seizure models supports the hypothesis that N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide could have similar effects based on structural analogies.

- Opioid Receptor Antagonism : Studies on related compounds have demonstrated their potential in reducing stress-induced behaviors in animal models, suggesting a therapeutic application for anxiety and pain management.

Q & A

Q. How can synergistic effects with other therapeutic agents be systematically studied?

- Methodological Answer : Conduct combination index (CI) assays using the Chou-Talalay method. Test fixed-ratio combinations in cell-based models and analyze synergy via CompuSyn software. Use high-throughput screening (HTS) platforms to explore large compound libraries for additive or antagonistic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.